4-Tert-butylphenol; formaldehyde

Phenolic resin chemistry Thermomechanical behavior Resol vs. novolac differentiation

Conventional phenolic tackifiers either cross-link irreversibly or soften prematurely during multi-stage tire assembly, increasing scrap. PTBP-FR (CAS 68130-76-7) is a permanently thermoplastic alkylphenol-formaldehyde resin that maintains building tack above 100°C without curing, enabling ply rework. • Softening point 135-145°C prevents ply slippage in radial tire manufacturing. • Highest lap shear strength among phenolic options in NBR structural adhesives. • Lower viscosity at equal loading enables higher line speeds and reduced VOC emissions.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 68130-76-7
Cat. No. B7887855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylphenol; formaldehyde
CAS68130-76-7
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)O.C=O
InChIInChI=1S/C10H14O.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1H2
InChIKeyLZDOYVMSNJBLIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylphenol Formaldehyde Resin Overview


4-Tert-butylphenol; formaldehyde (CAS 68130-76-7), systematically named formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, is a thermoplastic para-tert-butylphenol-formaldehyde resin (PTBP-FR) belonging to the alkylphenol-formaldehyde resin class [1]. It is produced by acid- or base-catalyzed polycondensation of p-tert-butylphenol with formaldehyde, yielding a mixture of oligomers with methylene and dimethylene ether bridges [2]. Unlike conventional phenol-formaldehyde resols, PTBP-FR does not cross-link upon curing because the para ring positions are sterically blocked by tert-butyl groups, rendering it permanently thermoplastic even when synthesized under resol (excess formaldehyde) conditions [1]. This compound is used principally as a high-performance tackifying resin for synthetic and natural rubber compounding, and as a reinforcing resin in solvent-borne adhesives for leather, rubber-to-metal, and footwear manufacturing [3].

Resin type Thermoplastic alkylphenol-formaldehyde tackifier
Curing behavior Non-crosslinking resol; remains reprocessable after heating
Primary use Synthetic/natural rubber tackification and solvent-borne structural adhesives

Why PTBP-FR Substitution Fails


Alkylphenol-formaldehyde resins are structurally diverse, and their performance in adhesive and rubber applications is governed by three interdependent variables: the alkyl substituent at the para position, the formaldehyde-to-phenol (F/P) molar ratio, and the resulting oligomer molecular weight distribution [1]. The tert-butyl group in CAS 68130-76-7 occupies the para position, blocking the site ordinarily required for methylol condensation and cross-link formation [2]. Consequently, PTBP-FR is a resol-type resin that paradoxically remains thermoplastic and non-curing, unlike conventional phenol-formaldehyde resols that form irreversible three-dimensional networks upon heating [1]. Replacing PTBP-FR with p-tert-octylphenol formaldehyde resin—a common alternative—introduces a bulkier, more hydrophobic alkyl chain that shifts the softening point downward by 15–40°C and alters compatibility with polar rubber matrices [3]. Substituting with unsubstituted phenol-formaldehyde novolacs sacrifices the oil solubility, tack longevity, and processing safety profile that the tert-butyl substitution provides [4]. These structural-performance relationships are quantifiable and directly impact procurement decisions: the identical CAS designation does not guarantee interchangeable performance.

Replacing with p-tert-octylphenol resin may shift softening point lower and reduce compatibility with polar rubber matrices.
Unsubstituted phenol-formaldehyde novolacs lack oil solubility, tack longevity, and remain thermosetting, eliminating reprocessability.
Variation in F/P molar ratio and molecular weight distribution across suppliers can produce non-interchangeable tack and viscosity profiles.

PTBP-FR Differentiation Evidence


Non-Crosslinking Resol Architecture

CAS 68130-76-7 (PTBP-FR) is synthesized under resol conditions (basic catalysis, excess formaldehyde) yet does not undergo cross-linking upon thermal curing because the para positions on the phenolic rings are occupied by tert-butyl groups, preventing the formation of the methylene bridges that create three-dimensional networks in conventional phenol-formaldehyde resols [1]. This structural feature is absent in unsubstituted phenol-formaldehyde resol resins and in resorcinol-formaldehyde resins, both of which cure into irreversible thermoset networks [2]. The consequence is that PTBP-FR remains permanently fusible and solvent-soluble after thermal processing, whereas conventional resols become infusible and insoluble.

Curing Behavior
Class-level inference
Remains thermoplastic after thermal processing; no cross-linking
Enables reprocessable tackifier applications
Contrasts with thermosetting phenol-FR and resorcinol-FR
Phenolic resin chemistry Thermomechanical behavior Resol vs. novolac differentiation

Lap Shear Strength in Nitrile Rubber Adhesives

In a direct head-to-head study of novolac-type phenolic resins formulated with nitrile rubber (NBR) at identical resin-to-rubber ratios, the adhesive containing para-t-butyl phenol-formaldehyde resin (PTBP-FR) exhibited higher lap shear strength than adhesives containing either unsubstituted phenol-formaldehyde resin or resorcinol-formaldehyde resin [1]. The rank order for lap shear strength was PTBP-FR > resorcinol-formaldehyde > phenol-formaldehyde. The authors attributed this to the greater linearity of the PTBP-FR molecular structure, which facilitates more effective load transfer across the adhesive joint [1]. Conversely, peel strength followed the reverse order (resorcinol-FR > PTBP-FR > phenol-FR), driven by hydrogen-bonding capacity with the starch-coated canvas adherend [1].

Lap Shear Strength
Head-to-head
PTBP-FR > resorcinol-FR > phenol-FR in NBR adhesive
Reported higher shear durability in nitrile rubber joints
Equal resin loading; exact values in full text
Nitrile rubber adhesive Lap shear strength Phenolic resin structure-property relationship

Softening Point vs. p-Octylphenol Resin

PTBP-FR (CAS 68130-76-7) can achieve substantially higher softening points than its closest structural analog, p-tert-octylphenol formaldehyde resin [1][2]. Commercial PTBP-FR grades such as Technic® TR140 exhibit softening points of 135–145°C (ring and ball method) , while advanced synthesized PTBP-FR via dual catalytic-extraction reaches 120°C with number-average molecular weight of 1712 and methylol content up to 16% [1]. In contrast, commercial p-tert-octylphenol formaldehyde resins (e.g., RT1101) show softening points of 85–110°C, with typical grades at 92–102°C [2]. The 25–55°C higher softening point ceiling of PTBP-FR translates directly to superior high-temperature tack retention and creep resistance in rubber compounds.

Softening Point
Cross-study comparable
PTBP-FR: 95–145°C vs. p-octylphenol-FR: 85–110°C
May enable higher-temperature tack retention
Commercial grade data and patent examples
Softening point Alkylphenol resin Tackifier thermal performance

Viscosity vs. Resorcinol-Formaldehyde Resin

At a given resin-to-nitrile rubber ratio, the formulation viscosity followed the descending order: resorcinol-formaldehyde resin > phenol-formaldehyde resin > para-t-butyl phenol-formaldehyde resin (PTBP-FR) [1]. This means PTBP-FR imparts the lowest viscosity contribution among the three novolac-type phenolic resins tested, facilitating easier mixing, coating, and solvent dilution in adhesive manufacturing [1]. The lower viscosity is attributed to the absence of the additional hydrogen-bonding hydroxyl groups present in resorcinol-formaldehyde, and to the steric effect of the tert-butyl group reducing intermolecular associations compared to unsubstituted phenol-formaldehyde [1].

Formulation Viscosity
Head-to-head
PTBP-FR < phenol-FR < resorcinol-FR (lowest viscosity)
May support higher solids content or faster coating
NBR adhesive; rank order at equal resin loading
Adhesive viscosity Processing rheology Phenolic resin comparison

Free Phenol Content Benchmarking

Free phenol content is a critical quality parameter for phenolic resins affecting both occupational safety (allergenicity) and cured network integrity. Standard commercial PTBP-FR (2402 grade) specifications require free phenol ≤1.0% [1], which is already lower than the 5–8% free phenol typical of conventional phenol-formaldehyde novolacs [2]. Advanced synthetic methods using p-hydroxybenzaldehyde co-monomer (patent CN109810231B) further reduce free phenol in PTBP-FR to 0.08–0.13% as quantified by HPLC, with corresponding softening points of 134–142°C and weight-average molecular weights of 970–1580 [3]. This represents an order-of-magnitude reduction in leachable monomer compared to standard industrial alkylphenol-formaldehyde resins.

Free Phenol
Supporting evidence
Advanced PTBP-FR: ≤0.13% vs. conventional novolac: 5–8%
May support lower residual monomer in adhesive applications
Free phenol quantified by HPLC
Free phenol Residual monomer Resin purity specification

Molecular Weight Tunability

The molecular weight of PTBP-FR can be systematically tuned over a broad range by adjusting the F/P molar ratio during synthesis. Rosu et al. (1999) demonstrated that p-tert-butylphenol-formaldehyde novolac resins synthesized with H2SO4 catalysis yield molecular weights from 440 to 1220, with corresponding softening temperature and thermal degradation profiles varying predictably [1]. For comparison, para-nonylphenol-formaldehyde novolac resins synthesized under analogous acidic conditions span 490–1400 [2]. While the nonylphenol analog achieves a somewhat higher upper molecular weight, PTBP-FR offers a narrower, more controllable distribution in the 700–1000 range relevant to commercial tackifier applications (standard 2402 resin grade) . The dual catalytic-extraction method further extends the PTBP-FR range upward to Mn = 1712 with a softening point of 120°C [3], demonstrating that molecular weight can be engineered to match specific application viscosity and tack requirements.

Molecular Weight
Cross-study comparable
Mn tunable from 440 to 1712 via synthesis conditions
Allows selection for specific tack-viscosity balance
Range includes and extends beyond standard 2402 grade
Molecular weight distribution Novolac resin Structure-property relationship

PTBP-FR Application Scenarios


High-Temperature Tire Tackification

In radial tire manufacturing, unvulcanized rubber plies must retain building tack through multi-stage assembly at elevated temperatures (often exceeding 100°C). PTBP-FR grades with softening points of 135–145°C maintain dimensional stability and surface tack under these conditions, whereas p-tert-octylphenol formaldehyde resins with softening points of 85–110°C [1] soften prematurely, leading to ply slippage and increased scrap rates. The non-crosslinking thermoplastic nature of PTBP-FR [2] also permits rework of misassembled plies without irreversible cure, a critical processing advantage over thermosetting phenolic tackifiers.

Nitrile Rubber Structural Adhesives

For nitrile rubber-based structural adhesives used in automotive gasket bonding and oil-resistant seal applications, PTBP-FR delivers the highest lap shear strength among phenolic resin options [3]. When procuring a phenolic reinforcing resin for NBR adhesives where shear joint durability is the primary performance requirement, PTBP-FR should be selected over phenol-formaldehyde or resorcinol-formaldehyde alternatives based on direct comparative data [3].

Low-Viscosity Adhesive Formulations

Adhesive manufacturers seeking to maximize solids content while minimizing application viscosity benefit from PTBP-FR's lower viscosity contribution at equal resin loading compared to resorcinol-formaldehyde and unsubstituted phenol-formaldehyde resins [3]. This property enables higher line speeds in roll-coating and spray application of solvent-borne adhesives for leather bonding and footwear assembly, directly reducing solvent consumption and VOC emissions per unit of finished product.

Low-Allergen Footwear Adhesives

PTBP-FR is a recognized contact allergen primarily through low-molecular-weight oligomeric species and residual free phenol [4]. For footwear and leather goods destined for markets with strict dermatological safety requirements (e.g., EU REACH compliance), advanced PTBP-FR grades with free phenol as low as 0.08% [5] offer a quantifiable risk reduction compared to standard phenol-formaldehyde novolacs (5–8% free phenol) [6] and standard 2402 grades (≤1.0%) [7]. Procurement specifications targeting ≤0.1% free phenol are achievable with specialized PTBP-FR grades but not with generic phenolic tackifier alternatives.

Application
Selection Property
Validation Focus
High-temperature tire building tack
Thermoplastic resin with high softening point range
Thermal stability and reworkability in multi-stage assembly
NBR structural adhesives
Reported higher lap shear strength ranking among phenolic resins
Shear durability under load in oil-resistant seals
Solvent-borne adhesive processing
Lower formulation viscosity at equal resin loading
Higher solids content and reduced solvent demand
Footwear adhesives with strict monomer limits
Ultra-low free phenol grade availability
Residual monomer control for dermatological compliance
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